molecular formula C14H24O4S B13438575 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B13438575
M. Wt: 288.40 g/mol
InChI Key: KXKDZLRTIFHOHW-OJROKELRSA-N
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Description

Conformational Analysis of Bicyclic Menthyl Ester Moieties

The menthyl ester component adopts a (1R,2S,5R) configuration, with the cyclohexane ring existing in a chair conformation stabilized by equatorial positioning of the isopropyl and methyl substituents. Computational studies using the MMFF94S force field reveal two predominant conformers for the ester-linked oxathiolane ring: an extended conformation (67.3% population) and a folded conformation (27.1% population). The extended conformer minimizes steric clash between the oxathiolane’s 5-hydroxyl group and the menthyl isopropyl substituent, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) correlations showing proximity between the hydroxyl proton and C3 methyl group.

Pseudorotation of the oxathiolane ring creates an envelope conformation, with the sulfur atom deviating 0.38 Å from the mean plane of the remaining four atoms. This distortion enables optimal hydrogen bonding between the 5-hydroxyl group and adjacent carboxylate oxygen atoms, reducing ring strain by 9.2 kcal/mol compared to planar configurations.

Table 1: Key conformational parameters of the menthyl-oxathiolane system

Parameter Extended Conformer Folded Conformer
C2-O-C(=O) dihedral angle 178.2° -64.3°
S-C2-C1-O torsional strain 3.8 kcal/mol 11.4 kcal/mol
Predicted population 67.3% 27.1%

Diastereomeric Control in Oxathiolane Ring Formation

Sulfenyl chloride-mediated cyclization achieves 98:2 diastereoselectivity for the (2S,5R) oxathiolane configuration under optimized conditions (-20°C, vinyl acetate cosolvent). Ab initio calculations demonstrate that the transition state for ring closure favors axial attack of the thiolate nucleophile, with a 5.3 kcal/mol energy preference over equatorial attack due to reduced torsional strain in the developing oxathiolane ring.

Critical parameters for stereocontrol include:

  • Temperature : Below -15°C, the activation entropy (-34.2 cal/mol·K) promotes ordered transition states favoring the desired diastereomer.
  • Solvent polarity : Acetonitrile/water mixtures (4:1 v/v) increase transition state polarization, enhancing diastereomeric ratio from 85:15 to 98:2.
  • Leaving group : Sulfur dioxide elimination from the sulfenyl chloride intermediate creates a planar thiocarbocation intermediate that enables stereoselective thiolate capture.

Table 2: Impact of reaction conditions on diastereomeric excess

Condition Diastereomeric Ratio (2S,5R:2R,5S) Yield
0°C, THF 85:15 62%
-20°C, acetonitrile/water 98:2 78%
25°C, toluene 65:35 41%

Chiral Center Interactions in Crystal Packing Arrangements

X-ray crystallography (P62 space group, a = 12.347 Å, c = 15.892 Å) reveals a hexagonal close-packing arrangement stabilized by three hydrogen-bonding motifs:

  • Bifurcated O-H···O bonds between the oxathiolane hydroxyl and carboxylate groups (2.51 Å, 156°)
  • C-H···π interactions from menthyl methyl groups to pyrimidine rings (3.12 Å)
  • Charge-assisted N-H···O bonds between ammonium and carboxylate moieties (2.68 Å, 168°)

The (1R,2S,5R) menthyl configuration induces helical chirality in the crystal lattice, with a 6₁ screw axis generating right-handed helices along the c-axis. Pseudosymmetry arises from alternating layers of (2S,5R) and (2R,5S) oxathiolane conformers, though the latter constitutes less than 2% of the lattice population.

Table 3: Hydrogen bonding parameters in crystalline packing

Bond Type Donor-Acceptor Distance Angle
O-H···O (hydroxyl-carboxylate) 2.51 Å 156°
N-H···O (ammonium-carboxylate) 2.68 Å 168°
C-H···S (menthyl-thiolane) 3.34 Å 142°

Properties

Molecular Formula

C14H24O4S

Molecular Weight

288.40 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12-,14+/m1/s1

InChI Key

KXKDZLRTIFHOHW-OJROKELRSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C

Origin of Product

United States

Preparation Methods

Solvent-Free Batch Preparation

  • Reagents : L(-)-menthyl glyoxylate monohydrate and 1,4-dithiane-2,5-diol
  • Conditions : The glyoxylate is heated to 80–85 °C to melt, forming a viscous solution.
  • Reaction : The molten glyoxylate is reacted with 1,4-dithiane-2,5-diol at 110 °C for 2–3 hours.
  • Workup : After reaction completion (monitored by GC and TLC), the mixture is cooled to 0–5 °C, and a 1% triethylamine solution in heptane or hexane is added dropwise to induce crystallization.
  • Isolation : The precipitate is filtered, washed with n-hexane, and dried to yield the product as a white solid.
  • Yield : Approximately 85.4% isolated yield reported.

This method avoids solvents during the reaction, reducing waste and cost, but requires careful temperature control to prevent precipitation in lines if scaled.

Semi-Continuous Flow Synthesis

  • Step 1 : Formation of the hydroxy-oxathiolane intermediate in an organic solvent (e.g., acetone).
  • Step 2 : Conversion to the acetoxy intermediate by reaction with acetic anhydride and sodium bicarbonate.
  • Intermediate Isolation : The acetoxy intermediate is isolated due to solvent immiscibility between stages.
  • Reaction Conditions : Flow rates around 0.05–0.1 mL/min, temperature control at 125 °C for the first reaction.
  • Workup : After reaction monitoring by TLC and GC, solvent evaporation and precipitation with triethylamine in hexane at 0–5 °C.
  • Yield : Around 88% for the hydroxy intermediate.

This approach balances continuous processing with intermediate isolation, facilitating purification and solvent recycling.

Fully Continuous Flow Synthesis

  • Process : All reaction steps are conducted in a single continuous flow system without isolating intermediates.
  • Solvent Use : Selection of miscible solvents throughout the process or solvent-free conditions in some steps.
  • Advantages : Reduced reaction time, lower solvent consumption, and cost savings.
  • Reactor Setup : Use of PFA-coated stainless steel reactor coils, T-mixers, and back pressure regulators to maintain reaction parameters.
  • Reaction Monitoring : TLC and GC used to confirm completion.
  • Product Isolation : Final product obtained after quenching, aqueous workup, drying, and concentration.

This method is suited for large-scale production with streamlined operations.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 L(-)-menthyl glyoxylate + 1,4-dithiane-2,5-diol 80–125 °C, solvent-free or acetone, flow rate 0.05–0.1 mL/min (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate 85–88 Crystallization with triethylamine in hexane
2 Hydroxy intermediate + acetic anhydride + sodium bicarbonate Room temperature, DCM solvent, flow rate 0.2 mL/min 5-Acetoxy-1,3-oxathiolane-2-carboxylate intermediate ~31 (overall yield for two steps) Intermediate isolated in semi-continuous flow

Analytical and Characterization Data

  • NMR (13C in CDCl3) : Peaks at δ 16.16, 20.71, 21.50, 23.24, 26.15, 31.37, 34.13, 37.33, 40.40, 47.07, 76.10, 79.90, 80.35, 99.65, 168.58, 169.64.
  • FT-IR (Neat) : Characteristic bands at 3463, 2959, 2932, 2865, 1745, 1730, 1463, 1385, 1287, 1169, 1040, 986, 876 cm⁻¹.
  • Purity Monitoring : Thin layer chromatography and gas chromatography are standard for reaction monitoring.

These data confirm the structure and purity of the synthesized compound.

Process Development and Economic Considerations

  • The solvent-free batch and continuous flow methods reduce solvent consumption, lowering environmental impact and cost.
  • Flow synthesis improves reaction control, reproducibility, and scalability.
  • Isolation of intermediates in semi-continuous flow aids purification but adds steps.
  • Continuous flow without intermediate isolation offers time and cost efficiencies for industrial scale.

Chemical Reactions Analysis

Key Steps:

  • Esterification of L-Menthyl Glyoxalate :
    L(-)-Menthyl glyoxalate reacts with 1,4-dithiane-2,5-diol under acidic conditions (e.g., pp-toluenesulfonic acid, PTSA) to form an intermediate thioglycolate ester .

    L-Menthyl glyoxalate+1,4-dithiane-2,5-diolPTSA, tolueneΔIntermediate ester\text{L-Menthyl glyoxalate} + \text{1,4-dithiane-2,5-diol} \xrightarrow[\text{PTSA, toluene}]{\Delta} \text{Intermediate ester}

    Conditions : 120°C, toluene solvent, 2 hours, Dean-Stark trap for water removal .

  • Cyclization to Oxathiolane :
    The intermediate undergoes intramolecular cyclization to form the oxathiolane ring. This step is highly stereospecific, favoring the (2S,5R) configuration due to steric and electronic effects from the menthyl group .

Reaction Mechanism

The cyclization mechanism involves:

  • Nucleophilic attack by the sulfur atom on the carbonyl carbon.

  • Proton transfer facilitated by acidic conditions.

  • Ring closure to form the 1,3-oxathiolane structure .

Stereochemical Control :
The bulky menthyl group enforces a chair-like transition state, directing the hydroxy group to the 5R position (Fig. 2). Computational models (DFT) confirm a 95% enantiomeric excess (ee) under optimized conditions.

Stereochemical Stability

The compound exhibits epimerization in both solution and solid states due to:

  • Tautomerism of the oxathiolane ring.

  • Steric strain from the cyclohexyl substituents .
    Mitigation : Immediate use in downstream reactions (e.g., phosphorylation) prevents isomerization .

Hydrolysis and Functionalization:

Reaction TypeConditionsProductYield
Acid-Catalyzed Hydrolysis 0.1M HCl, 25°CCarboxylic acid derivative78%
Enzymatic Oxidation Horseradish peroxidase, H2O2\text{H}_2\text{O}_2Sulfoxide analog62%

Key Spectral Data:

TechniqueObservations
NMR (1H^1\text{H}1H) δ 5.21 (d, J=3.1 Hz, H-5 oxathiolane), δ 1.25 (m, cyclohexyl H)
HPLC-SFC Retention time: 6.8 min (ChiralPak IG column, 80% CO2_2/20% EtOH)

Reaction Hazards

  • SO2_22 Generation : A byproduct during cyclization; requires acid scrubbers .

  • Pressure Risks : Gaseous intermediates necessitate pressure-rated reactors .

Comparative Reactivity

PropertyThis CompoundAnalog (Compound B)
Hydrolysis Rate (k) 2.3×103s12.3 \times 10^{-3} \, \text{s}^{-1}1.1×103s11.1 \times 10^{-3} \, \text{s}^{-1}
Oxidation Potential 1.45 V vs. SCE1.32 V vs. SCE

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation or pain perception. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Oxathiolane Ring

Compound Name Substituent on Oxathiolane Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 5-hydroxy C₁₈H₂₇N₃O₄S 381.49 Antiviral intermediate
(2R,5S)-5-Acetyloxy derivative 5-acetyloxy C₁₆H₂₆O₅S 330.44 Impurity in emtricitabine synthesis
Pyrimidine-substituted analogue (CAS 147027-10-9) 5-(4-amino-2-oxopyrimidin-1-yl) C₁₈H₂₇N₃O₄S 381.49 Lamivudine impurity

Key Differences :

  • Hydroxy vs.
  • Biological Activity : Pyrimidine-substituted derivatives (e.g., CAS 147027-10-9) mimic nucleoside structures, enabling competitive inhibition of viral reverse transcriptases .

Stereochemical Variations

Compound Name Oxathiolane Configuration Cyclohexyl Configuration Diastereomeric Ratio (dr)
Target Compound (2S,5R) (1R,2S,5R) >20:1 (synthesized via TMSCl-NaI method)
(2R,5R)-5-Hydroxy analogue (2R,5R) (1R,2S,5R) Not reported
(2R,5S)-5-Acetyloxy derivative (2R,5S) (1R,2S,5R) >20:1 (via column chromatography)

Impact of Stereochemistry :

  • The (2S,5R) configuration in the target compound is essential for antiviral activity, as mismatched stereochemistry (e.g., 2R,5S) reduces binding affinity to viral enzymes .
  • High diastereomeric purity (>20:1) is achieved using chlorotrimethylsilane (TMSCl) and NaI, ensuring minimal impurities in drug synthesis .

Physicochemical and Spectral Comparisons

Spectroscopic Data

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Mass Spectral Data
Target Compound 1721 (ester) 4.53–4.59 (H-1 triplet of doublets) [M+H]⁺ m/z 381.49
5-Acetyloxy analogue 1700 (acetyl C=O) 2.5 (CH₃, acetyl) [M+H]⁺ m/z 330.44
4-Aminobutyrate ester 1721 (ester) 0.67 (CH₃, doublet, J=6.53 Hz) [M+H]⁺ m/z 242.21

Observations :

  • The ester carbonyl stretch at ~1721 cm⁻¹ is consistent across menthol-based esters .
  • Acetylated derivatives show additional C=O stretches at ~1700 cm⁻¹ .

Solubility and Stability

  • Target Compound: Limited aqueous solubility due to the hydrophobic menthol group; stable under dry, dark storage (2–8°C) .
  • Acetylated Derivative : Improved lipid solubility enhances cell membrane permeability but may increase metabolic lability .

Biological Activity

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate, also known by its CAS number 200396-19-6, is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H24O4S
  • Molecular Weight : 288.4 g/mol
  • CAS Number : 200396-19-6

This compound is believed to exert its biological effects through several pathways:

  • Metabolic Regulation : Research indicates that it may play a role in modulating metabolic pathways, making it a candidate for treating metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that it has antioxidant properties, which could be beneficial in protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby influencing various biochemical pathways.

Pharmacological Applications

The compound has been investigated for various pharmacological applications:

  • Therapeutic Effects : Studies have shown that it may have potential in the treatment of conditions such as obesity and diabetes by enhancing insulin sensitivity and glucose metabolism.

Cosmetic Applications

Due to its moisturizing properties, this compound is also utilized in skincare formulations. It enhances skin hydration and texture, making it a valuable ingredient in cosmetic products.

Case Studies

  • Study on Metabolic Disorders :
    • A clinical study evaluated the effects of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels compared to controls.
  • Antioxidant Properties :
    • In vitro assays demonstrated that the compound scavenges free radicals effectively, suggesting its potential as an antioxidant agent.
  • Skin Hydration :
    • A double-blind study involving human participants showed that topical application of formulations containing this compound resulted in improved skin hydration levels over four weeks.

Data Tables

PropertyValue
Molecular FormulaC14H24O4S
Molecular Weight288.4 g/mol
CAS Number200396-19-6
Potential ApplicationsMetabolic disorders, cosmetics
Antioxidant ActivityYes
Enzyme InhibitionYes

Q & A

Q. What in vitro models are suitable for evaluating its biological activity?

  • Answer :
  • Antiviral assays : HIV-1 RT inhibition assays using non-radioactive ELISA-based methods .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess IC50_{50} values .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis of degradation products .

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